

# Fursultiamine: A Novel Therapeutic Avenue for Choroidal Neovascularization

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Fursultiamine |           |
| Cat. No.:            | B1172283      | Get Quote |

**Fursultiamine**, a derivative of vitamin B1, has demonstrated significant therapeutic potential in preclinical mouse models of choroidal neovascularization (CNV), a key pathological feature of neovascular age-related macular degeneration (nAMD). Research indicates that **fursultiamine** effectively reduces the severity of CNV by mitigating inflammation and modulating cellular metabolic processes within the retinal pigment epithelium (RPE). These findings position **fursultiamine** as a promising candidate for the development of new treatments for nAMD and other neovascular ocular diseases.

#### **Mechanism of Action**

**Fursultiamine**'s therapeutic effects in CNV mouse models are attributed to its dual action on inflammation and metabolic reprogramming.[1][2][3][4][5][6] The compound has been shown to suppress the inflammatory cascade and correct metabolic imbalances that drive the growth of abnormal blood vessels in the choroid.

#### **Anti-inflammatory Effects**

**Fursultiamine** significantly reduces the expression of key pro-inflammatory cytokines involved in the pathogenesis of CNV.[1][2][3][5] Studies have shown a marked decrease in the levels of interleukin-1 $\beta$  (IL-1 $\beta$ ), interleukin-6 (IL-6), interleukin-8 (IL-8), tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ), and monocyte chemoattractant protein-1 (MCP-1) in the choroid and retina of **fursultiamine**-treated CNV mice.[1][2] This anti-inflammatory activity is linked to the downregulation of the nuclear factor kappa B (NF- $\kappa$ B) signaling pathway, a central regulator of inflammation.[1][2][3]



#### **Metabolic Reprogramming**

Under inflammatory and hypoxic conditions characteristic of CNV, RPE cells undergo a metabolic shift from efficient mitochondrial oxidative phosphorylation (OXPHOS) to less efficient aerobic glycolysis.[1][4] **Fursultiamine** helps to reverse this pathological metabolic reprogramming. It enhances mitochondrial respiration and reduces the production of lactate, a byproduct of glycolysis.[1][3][4] This is achieved in part by attenuating the inhibitory phosphorylation of pyruvate dehydrogenase (PDH), a critical enzyme that links glycolysis to the mitochondrial respiratory chain.[1][3][5]

Furthermore, **fursultiamine** has been observed to suppress the hypoxia-induced stabilization of hypoxia-inducible factor- $1\alpha$  (HIF- $1\alpha$ ).[4][7] HIF- $1\alpha$  is a key transcription factor that upregulates the expression of vascular endothelial growth factor (VEGF), a potent driver of angiogenesis.[2][4][7] By downregulating HIF- $1\alpha$ , **fursultiamine** effectively reduces VEGF secretion, thereby inhibiting the growth of new blood vessels.[2][4][5]

## **Summary of Quantitative Data**

The following tables summarize the key quantitative findings from studies investigating the effects of **fursultiamine** in laser-induced CNV mouse models.



| In Vivo Parameter       | Control Group    | Fursultiamine-<br>Treated Group    | Percentage<br>Reduction   |
|-------------------------|------------------|------------------------------------|---------------------------|
| CNV Lesion Size         | Baseline         | Significantly<br>Decreased         | Data not specified        |
| Vascular Leakage        | Grade 2B Lesions | Significantly Decreased Proportion | Data not specified        |
| Choroidal IL-6 mRNA     | Elevated         | Decreased                          | Statistically Significant |
| Choroidal IL-1β<br>mRNA | Elevated         | Decreased                          | Statistically Significant |
| Choroidal IL-8 mRNA     | Elevated         | Decreased                          | Statistically Significant |
| Retinal TNF-α mRNA      | Elevated         | Decreased                          | Statistically Significant |
| Retinal IL-1β mRNA      | Elevated         | Decreased                          | Statistically Significant |
| Retinal IL-6 mRNA       | Elevated         | Decreased                          | Statistically Significant |

| In Vitro Parameter<br>(LPS-treated ARPE-<br>19 cells) | Control Group | Fursultiamine-<br>Treated Group | Effect                    |
|-------------------------------------------------------|---------------|---------------------------------|---------------------------|
| IL-6 Protein Levels                                   | Upregulated   | Dose-dependently<br>Suppressed  | Statistically Significant |
| IL-8 Protein Levels                                   | Upregulated   | Dose-dependently<br>Suppressed  | Statistically Significant |
| MCP-1 Protein Levels                                  | Upregulated   | Dose-dependently<br>Suppressed  | Statistically Significant |
| NF-ĸB<br>Phosphorylation                              | Increased     | Reduced                         | Statistically Significant |
| Mitochondrial<br>Respiration                          | Decreased     | Significantly<br>Enhanced       | Statistically Significant |



| In Vitro Parameter<br>(Hypoxia-induced<br>hRPE cells) | Control Group          | Fursultiamine-<br>Treated Group | Effect                    |
|-------------------------------------------------------|------------------------|---------------------------------|---------------------------|
| VEGF Secretion                                        | Elevated               | Dose-dependently<br>Attenuated  | Statistically Significant |
| Lactate Production                                    | Increased              | Attenuated                      | Statistically Significant |
| PDH Phosphorylation                                   | Increased (Inhibitory) | Attenuated                      | Statistically Significant |
| HIF-1α Stabilization                                  | Increased              | Dose-dependently Suppressed     | Statistically Significant |

## **Experimental Protocols**

Detailed methodologies for the key experiments are provided below.

# Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

- Animal Model: C57BL/6J mice are used for this model.
- Anesthesia: Mice are anesthetized with a suitable anesthetic agent.
- Pupil Dilation: Pupils are dilated using a mydriatic agent.
- Laser Photocoagulation: An argon laser is used to create four laser spots around the optic nerve in each eye, rupturing Bruch's membrane.
- **Fursultiamine** Administration: **Fursultiamine** is administered to the treatment group, typically via oral gavage, at a specified dosage. The control group receives a vehicle control.
- Evaluation: At designated time points (e.g., 7 days post-laser), CNV is assessed.
- Fluorescein Angiography: To assess vascular leakage, mice are injected with fluorescein, and images of the fundus are captured.



CNV Lesion Size Measurement: Mice are euthanized, and the eyes are enucleated.
 Choroidal flat mounts are prepared and stained with an isolectin to visualize the vasculature.
 The area of the CNV lesions is then measured using imaging software.

### **Quantitative Real-Time PCR (qPCR)**

- Tissue/Cell Lysis: Choroidal and retinal tissues or cultured RPE cells are lysed to release RNA.
- RNA Extraction: Total RNA is isolated using a suitable RNA extraction kit.
- cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.
- qPCR Reaction: The qPCR reaction is set up using a master mix, primers specific for the target genes (e.g., IL-1β, IL-6, TNF-α), and the synthesized cDNA.
- Data Analysis: The relative expression of the target genes is calculated using the comparative Ct method, with a housekeeping gene used for normalization.

#### **Western Blotting**

- Protein Extraction: Tissues or cells are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
- Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated NF-κB, HIF-1α).



- Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

#### **Enzyme-Linked Immunosorbent Assay (ELISA)**

- Sample Collection: Supernatants from cultured RPE cells are collected.
- ELISA Protocol: Commercially available ELISA kits for specific cytokines (e.g., IL-6, IL-8, MCP-1) are used according to the manufacturer's instructions.
- Plate Coating: A microplate is coated with a capture antibody specific for the target cytokine.
- Sample Incubation: The collected cell culture supernatants are added to the wells.
- Detection Antibody: A detection antibody, also specific for the target cytokine, is added.
- Substrate Addition: A substrate solution is added, which reacts with the enzyme-conjugated detection antibody to produce a color change.
- Data Quantification: The absorbance is measured using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.

#### **Visualizations**





Click to download full resolution via product page

Caption: Fursultiamine's mechanism in inhibiting CNV.





Click to download full resolution via product page

Caption: Workflow for the laser-induced CNV mouse model.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Fursultiamine Alleviates Choroidal Neovascularization by Suppressing Inflammation and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fursultiamine Alleviates Choroidal Neovascularization by Suppressing Inflammation and Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-EPMC7594589 Fursultiamine Alleviates Choroidal Neovascularization by Suppressing Inflammation and Metabolic Reprogramming. - OmicsDI [omicsdi.org]
- 7. EP3875092A1 Composition for prevention or treatment of macular degeneration -Google Patents [patents.google.com]
- To cite this document: BenchChem. [Fursultiamine: A Novel Therapeutic Avenue for Choroidal Neovascularization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1172283#fursultiamine-application-in-choroidal-neovascularization-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com